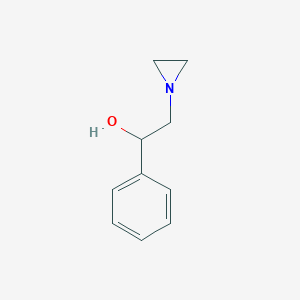

alpha-Phenylaziridine-1-ethanol

Description

The exact mass of the compound 1-AZIRIDINEETHANOL, alpha-PHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17918-11-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

LYWIFGDFJLWXHK-UHFFFAOYSA-N |

SMILES |

C1CN1CC(C2=CC=CC=C2)O |

Canonical SMILES |

C1CN1CC(C2=CC=CC=C2)O |

Other CAS No. |

17918-11-5 15591-40-9 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of α-Phenylaziridine-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic methodologies for α-Phenylaziridine-1-ethanol. While direct synthesis protocols for this specific molecule are not extensively documented in publicly available literature, this document outlines plausible and established synthetic routes based on analogous transformations of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

α-Phenylaziridine-1-ethanol is a chiral molecule of interest in medicinal chemistry and organic synthesis due to the presence of both a reactive aziridine ring and a hydroxyl group. These functionalities offer versatile handles for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules with biological activity. This guide explores key synthetic strategies, including the construction of the aziridine ring and the introduction of the hydroxyethyl moiety.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of α-Phenylaziridine-1-ethanol. The first involves the formation of the aziridine ring from a suitable amino alcohol precursor. The second approach focuses on the functionalization of a pre-formed aziridine scaffold.

Pathway 1: Cyclization of a β-Amino Alcohol

A common and effective method for synthesizing aziridines is the intramolecular cyclization of β-amino alcohols. This transformation can be achieved by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amine.

A potential synthetic route starting from (±)-2-amino-1-phenylethanol is outlined below. This method is advantageous as the starting material is commercially available. For enantioselective synthesis, a chiral resolution of the starting amino alcohol or the final product would be necessary. An alternative is to employ an asymmetric transfer hydrogenation of an α-amino ketone precursor to obtain an enantiomerically enriched amino alcohol[1].

Reaction Scheme:

Figure 1: Proposed synthesis of α-Phenylaziridine-1-ethanol via cyclization.

Experimental Protocol (Hypothetical):

-

Protection of the Amine: (±)-2-amino-1-phenylethanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in a solvent like dichloromethane (DCM) to yield (±)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate.

-

Activation of the Hydroxyl Group: The resulting N-protected amino alcohol is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate, a good leaving group.

-

Intramolecular Cyclization: The N-Boc-2-tosyloxy-2-phenylethylamine is treated with a base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), to induce intramolecular cyclization to form N-Boc-α-phenylaziridine-1-ethanol.

-

Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in DCM to yield the final product, α-Phenylaziridine-1-ethanol.

Quantitative Data for Analogous Reactions:

The following table summarizes yields and enantiomeric excess (e.e.) reported for similar cyclization reactions to form substituted aziridines from amino alcohol precursors[1]. This data can serve as a benchmark for the proposed synthesis.

| Precursor | Protecting Group | Cyclization Conditions | Product | Yield (%) | e.e. (%) | Reference |

| (±)-1-Phenyl-(2-tert-butoxycarbonylamino)ethanol | Boc | TsCl, base | (±)-N-(tBoc)-1-phenylaziridine | - | - | [1] |

| S-(+)-2-(tert-butoxycarbonylamino)-1-propanol | Boc | TsCl, base | R-(-)-N-tBoc-2-methylaziridine | 83 | >99 | [1] |

| S-(+)-2-(tert-butoxycarbonylamino)-1-phenylethanol | Boc | TsCl, base | R-(-)-N-tBoc-2-phenylaziridine | - | 99 | [1] |

Pathway 2: Functionalization of an Aziridine Precursor

An alternative strategy involves the modification of a pre-existing aziridine ring. For instance, an aziridine-2-carbaldehyde could be reacted with a phenyl Grignard reagent to install the phenyl group and generate the secondary alcohol.

Reaction Scheme:

Figure 2: Proposed synthesis via functionalization of an aziridine.

Experimental Protocol (Hypothetical):

-

Reduction of the Carboxylic Acid/Ester: A suitable N-protected aziridine-2-carboxylic acid or its corresponding ester is reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction.

-

Grignard Reaction: The resulting N-protected aziridine-2-carbaldehyde is then reacted with phenylmagnesium bromide (PhMgBr) in an ethereal solvent like THF. This nucleophilic addition forms the desired secondary alcohol. Subsequent workup with a mild acid will yield the final product after deprotection if necessary. A similar reaction has been described for the synthesis of cathinone from an aziridine aldehyde precursor[2].

Quantitative Data for Analogous Reactions:

The following table presents data from a similar transformation involving the addition of a Grignard reagent to an aziridine aldehyde, which can provide an estimate of the potential success of this synthetic route[2].

| Aziridine Precursor | Grignard Reagent | Diastereomeric Ratio | Reference |

| (2S,1'R)-6 (aldehyde) | Phenylmagnesium bromide | 4:1 | [2] |

Conclusion

The synthesis of α-Phenylaziridine-1-ethanol can be approached through several plausible synthetic routes. The cyclization of a β-amino alcohol offers a straightforward method, particularly if racemic material is desired. For stereoselective synthesis, the use of chiral precursors or catalysts in this pathway is crucial. The functionalization of a pre-formed aziridine ring provides an alternative, with the Grignard addition to an aziridine-2-carbaldehyde being a key step. The experimental protocols and quantitative data from analogous reactions provided in this guide offer a solid foundation for further research and development of robust synthetic methods for this promising chemical entity. Researchers should carefully consider the stereochemical requirements of their target molecule when selecting a synthetic strategy.

References

Enantioselective Synthesis of α-Phenylaziridine-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure α-phenylaziridine-1-ethanol, also known as N-(2-hydroxyethyl)-2-phenylaziridine, represents a valuable building block in medicinal chemistry and drug development. The presence of a strained aziridine ring and a chiral center makes it a versatile precursor for the synthesis of a variety of complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds. The enantiomeric purity of this scaffold is often crucial for its desired therapeutic effect and to minimize off-target activities. This technical guide provides an in-depth overview of a robust and widely applicable two-step strategy for the enantioselective synthesis of α-phenylaziridine-1-ethanol, commencing with the asymmetric epoxidation of styrene, followed by a regioselective and stereospecific ring-opening of the resulting chiral styrene oxide.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and well-documented pathway to enantiomerically enriched α-phenylaziridine-1-ethanol involves a two-step sequence. This strategy decouples the introduction of the two key structural features: the phenyl-substituted chiral center on the aziridine ring and the N-hydroxyethyl group.

Workflow of the Two-Step Synthesis:

Caption: Overall workflow for the enantioselective synthesis of α-Phenylaziridine-1-ethanol.

Step 1: Enantioselective Epoxidation of Styrene

The cornerstone of this synthetic route is the creation of a chiral pool of styrene oxide. Several methodologies have been developed to achieve high enantioselectivity in the epoxidation of styrene. Below are two of the most effective and well-documented methods.

Method A: Enzymatic Epoxidation using Engineered P450 Peroxygenase

Recent advancements in biotechnology have led to the development of highly efficient and selective enzymatic systems for epoxidation. Engineered cytochrome P450 enzymes, particularly P450BM3 peroxygenase, have demonstrated exceptional performance in the (R)-enantioselective epoxidation of styrene.[1][2] In contrast, natural styrene monooxygenases (SMOs) typically yield the (S)-enantiomer with high selectivity.[1]

Quantitative Data for Enzymatic Epoxidation of Styrene:

| Biocatalyst System | Enantiomer | Enantiomeric Excess (ee) | Turnover Number (TON) | Isolated Yield | Reference |

| Engineered P450BM3 (F87A/T268I/L181Q) + DFSM | (R) | 99% | 918 | Moderate | [1] |

| Engineered P450BM3 (F87A/T268I/V78A/A184L) + DFSM | (R) | 98% | 4350 | Moderate | [1] |

| Styrene Monooxygenase (StyA) | (S) | >99% | - | - | [1] |

*DFSM: Dual-Functional Small Molecule

Experimental Protocol: Semi-preparative Scale Synthesis of (R)-Styrene Oxide [1]

-

Reaction Setup: In a suitable vessel, combine the heme domain of the P450BM3 mutant (e.g., F87A/T268I/L181Q at 2.5 µM) and the dual-functional small molecule (Im-C6-Phe at 2 mM) in 20 mL of 0.1 M phosphate buffer (pH 8.0).

-

Substrate Addition: Add styrene (10 mM), typically dissolved in a minimal amount of a co-solvent like methanol (2% v/v) to aid solubility.

-

Initiation and Incubation: Cool the reaction mixture to 0 °C. Initiate the reaction by the addition of hydrogen peroxide (H₂O₂), which can be added portion-wise to maintain a steady concentration (e.g., up to 80 mM total).

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford enantiopure (R)-styrene oxide.

Method B: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a well-established and powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene, using a chiral manganese-salen complex as the catalyst.[3][4]

Quantitative Data for Jacobsen-Katsuki Epoxidation of Styrene:

| Catalyst System | Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

| Jacobsen's Catalyst (Mn(III)-salen complex) | (R) or (S) | 57% (at RT) to 86% (at -78 °C) for (R) | - | [1] |

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Styrene

-

Catalyst Preparation: The chiral (R,R)- or (S,S)-Mn(III)-salen catalyst is either commercially available or can be prepared according to literature procedures.

-

Reaction Setup: To a solution of styrene in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., 0 °C to -78 °C), add the chiral Mn(III)-salen catalyst (typically 2-10 mol%).

-

Oxidant Addition: Slowly add a stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), often buffered with a phosphate buffer, or m-chloroperbenzoic acid (m-CPBA). The use of an axial ligand, such as N-methylmorpholine N-oxide (NMO), can enhance the reaction rate and selectivity.

-

Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or GC. After completion, quench the reaction (e.g., with sodium thiosulfate solution if bleach was used) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting styrene oxide can be purified by column chromatography.

Step 2: Regioselective Ring-Opening of Chiral Styrene Oxide

Once enantiopure styrene oxide is obtained, the final step involves the regioselective and stereospecific ring-opening with an ethanolamine equivalent to form the target α-phenylaziridine-1-ethanol. A highly effective method for this transformation utilizes in-situ generated aziridine from β-chloroethylamine hydrochloride. This approach avoids the handling of highly toxic and volatile aziridine.[5] The reaction proceeds via an SN2 mechanism, which ensures the inversion of configuration at the attacked carbon, thus preserving the enantiopurity of the final product.

Reaction Scheme for Ring-Opening:

Caption: Key transformations in the ring-opening step.

Quantitative Data for Ring-Opening of Epoxides:

| Epoxide Substrate | Nucleophile Source | Yield of N-β-Hydroxyethylaziridine | Reference |

| Benzyl (S)-(+)-glycidyl ether | β-Chloroethylamine HCl / NaOH (3 eq.) | 67% | [5] |

| Various substituted epoxides | β-Chloroethylamine HCl / NaOH | Generally high yields | [6] |

Experimental Protocol: Synthesis of α-Phenylaziridine-1-ethanol from Styrene Oxide [5]

-

Reagent Preparation: Prepare a stock solution of sodium hydroxide (e.g., by dissolving 40 g of NaOH in 60 mL of water).

-

Reaction Setup: In a reaction vessel, combine the enantiopure styrene oxide (1.0 eq.), 2-chloroethylamine hydrochloride (2.0-3.0 eq.), 1,4-dioxane, and water (typically in a 1:1 volume ratio with dioxane).

-

Base Addition and Reaction: Add the aqueous sodium hydroxide solution (4.0-6.0 eq. relative to the epoxide). Heat the reaction mixture to 90 °C and stir for approximately 12 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiopure α-phenylaziridine-1-ethanol.

Alternative Synthetic Considerations

While the two-step epoxidation/ring-opening sequence is the most established route, a direct enantioselective aziridination of an appropriate alkene precursor bearing a protected hydroxyl group could theoretically provide a more atom-economical pathway. However, the development of catalytic systems for the direct asymmetric aziridination to form N-hydroxyalkyl aziridines is less mature. Future research in this area may provide more direct and efficient syntheses.

Conclusion

The enantioselective synthesis of α-phenylaziridine-1-ethanol is reliably achieved through a well-defined, two-step process. The initial asymmetric epoxidation of styrene, for which several highly efficient catalytic and enzymatic methods exist, establishes the crucial stereocenter. The subsequent regioselective and stereospecific ring-opening of the resulting chiral styrene oxide with in-situ generated aziridine provides a safe and effective means to introduce the N-hydroxyethyl moiety, yielding the final product in high enantiopurity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in the synthesis and application of this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of alpha-Phenylaziridine-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phenylaziridine-1-ethanol is a unique bifunctional molecule incorporating both a strained aziridine ring and a hydroxyl group. This structural combination imparts a distinct profile of chemical reactivity, making it a molecule of significant interest in synthetic chemistry and as a potential scaffold in drug discovery. The high ring strain of the aziridine moiety renders it susceptible to nucleophilic attack, a property that has been exploited in the development of various bioactive compounds, including anticancer agents that act as DNA alkylating agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

Quantitative data for this compound and its constituent functional groups are summarized below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | N/A |

| Molecular Weight | 163.22 g/mol | N/A |

| Melting Point | 73 °C | [1] |

| Boiling Point | 290.31 °C (rough estimate) | [1] |

| Density | 1.0508 g/cm³ (rough estimate) | [1] |

| pKa | 14.16 ± 0.20 (Predicted) | [1] |

Spectral Data:

| Spectrum Type | Key Features (based on analogous compounds) |

| ¹H NMR | Signals corresponding to the phenyl group protons, the methine proton of the ethanol moiety, the methylene protons of the aziridine ring, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the aziridine ring. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the aziridine ring. |

| Mass Spectrometry | The molecular ion peak is expected. Common fragmentation patterns for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[2][3] For the aziridine ring, fragmentation may involve ring-opening and subsequent rearrangements. |

Synthesis

A plausible and efficient synthetic route to this compound involves the nucleophilic ring-opening of styrene oxide with aziridine. This reaction leverages the high reactivity of the strained epoxide ring towards the nitrogen nucleophile of the aziridine.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on known reactions of epoxides and aziridines. Optimization may be required.

Materials:

-

Styrene oxide

-

Aziridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene oxide in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of aziridine to the cooled solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the strained aziridine ring and the nucleophilic/protic character of the hydroxyl group.

Ring-Opening Reactions of the Aziridine Moiety

The high ring strain of the aziridine makes it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are often regioselective, with the nucleophile attacking the less sterically hindered carbon atom. The reactivity of the aziridine ring can be enhanced by protonation or by using Lewis acids, which further polarize the C-N bonds.

Reaction with Nucleophiles:

-

Thiols: Thiophenols and other thiols readily open the aziridine ring to form aminoethyl sulfides. This reaction is typically highly regioselective.[4]

-

Amines: Amines can act as nucleophiles to open the aziridine ring, leading to the formation of 1,2-diamines.

-

Halides: In the presence of an acid catalyst, halide ions can open the aziridine ring to form halo-amines.

Reaction with Electrophiles: The nitrogen atom of the aziridine ring is nucleophilic and can react with electrophiles. However, this can also lead to activation of the ring towards nucleophilic attack.

Reactions Involving the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, although this may be complicated by the presence of the reactive aziridine ring.

Biological Significance and Relevance in Drug Development

Aziridine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as alkylating agents.[5] Many natural products and synthetic molecules containing the aziridine moiety exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties.[6][7]

Mechanism of Action as a DNA Alkylating Agent

The cytotoxic effects of many aziridine-containing anticancer drugs are attributed to their ability to alkylate DNA.[8] The strained aziridine ring acts as an electrophile, which can be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death). Some aziridinyl quinones have also been shown to alkylate the phosphate backbone of DNA.[8]

Potential Signaling Pathway Involvement:

The induction of DNA damage by alkylating agents like this compound can trigger a cascade of cellular signaling events, most notably the DNA damage response (DDR) pathway, which often culminates in apoptosis.

Caption: DNA damage-induced apoptosis pathway.

This simplified diagram illustrates how an aziridine-containing compound could induce apoptosis. Upon entering the cell, the molecule alkylates DNA, causing damage that is recognized by sensor proteins like ATM and ATR kinases. These kinases then activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins such as Bax. Bax promotes the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.

Conclusion

This compound is a molecule with a rich and versatile chemistry, primarily dictated by the reactivity of its strained aziridine ring. Its potential to act as a DNA alkylating agent makes it and its derivatives interesting candidates for further investigation in the field of drug discovery, particularly in the development of novel anticancer therapeutics. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for harnessing its potential in the design and synthesis of new biologically active compounds. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action.

References

- 1. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of α-Phenylaziridine-1-ethanol and its Analogs

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-Phenylaziridine-1-ethanol, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of α-Phenylaziridine-1-ethanol would be predicted based on the well-characterized spectra of 1-phenylethanol. The presence of the aziridine ring is expected to influence the chemical shifts of the protons and carbons near the substitution site.

Table 1: Predicted ¹H NMR Data for α-Phenylaziridine-1-ethanol

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.3 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |

| ~4.9 | Quartet | ~6.5 | 1H | Methine proton (-CH(OH)-) |

| ~2.5 | Singlet (broad) | - | 1H | Hydroxyl proton (-OH) |

| ~2.0 - 2.5 | Multiplet | - | 4H | Aziridine ring protons (-CH₂CH₂-) |

| ~1.5 | Doublet | ~6.5 | 3H | Methyl protons (-CH₃) |

Data based on typical values for 1-phenylethanol and aziridine derivatives.[1][2][3]

Table 2: Predicted ¹³C NMR Data for α-Phenylaziridine-1-ethanol

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic quaternary carbon (C-ipso) |

| ~128 | Aromatic methine carbons (-CH=) |

| ~127 | Aromatic methine carbons (-CH=) |

| ~125 | Aromatic methine carbons (-CH=) |

| ~70 | Methine carbon (-CH(OH)-) |

| ~30-40 | Aziridine ring carbons (-CH₂-) |

| ~25 | Methyl carbon (-CH₃) |

Data based on typical values for 1-phenylethanol and aziridine derivatives.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, and amine functional groups.

Table 3: Predicted IR Absorption Bands for α-Phenylaziridine-1-ethanol

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-N stretch (aziridine ring) |

| ~1080 | C-O stretch (secondary alcohol) |

| ~870 | N-H wag (aziridine) |

| 760, 700 | C-H bend (monosubstituted benzene) |

Data based on characteristic IR frequencies for alcohols, aromatic compounds, and aziridines.[5][6][7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for α-Phenylaziridine-1-ethanol

| m/z | Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃ - CO]⁺ or [C₆H₅CHNH₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃CO]⁺ or [C₂H₅N]⁺ |

Predicted fragmentation based on the structures of 1-phenylethanol and 1-phenylaziridine.[8][9][10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[12]

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.[13]

-

For ¹H NMR, a standard single-pulse experiment is performed with a 45° or 90° pulse width.[14]

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

The acquisition time is typically set to 2-4 seconds, with a relaxation delay of 1-2 seconds between scans.[15]

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.

-

Coupling constants (J values) are measured from the splitting patterns of the signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16]

-

If the resulting film is too thin (weak absorption), another drop of the solution can be added and the solvent evaporated. If it is too thick (saturated peaks), the plate should be cleaned and a more dilute solution used.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of the empty sample compartment is collected first to account for atmospheric and instrumental absorptions.[17][18]

-

The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the volatile, thermally stable sample is introduced into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that can be vaporized without decomposition.[19]

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[20][21][22]

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (R)-(+)-1-Phenylethanol(1517-69-7) IR Spectrum [chemicalbook.com]

- 7. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. (S)-(-)-1-PHENYLETHANOL(1445-91-6) MS [m.chemicalbook.com]

- 10. Aziridine, 1-phenyl- [webbook.nist.gov]

- 11. Aziridine, 1-phenyl- [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. scribd.com [scribd.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Organic Chemistry of α-Phenylaziridine-1-ethanol: A Deep Dive into Reaction Mechanisms and Synthetic Utility

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the synthesis, reaction mechanisms, and synthetic applications of α-phenylaziridine-1-ethanol, a versatile building block in modern organic chemistry. The unique structural features of this compound, combining a strained aziridine ring with a chiral hydroxyethyl side chain, offer a rich landscape for stereoselective transformations. This document elucidates the core principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Concepts: The Reactivity of the Aziridine Ring

Aziridines, as nitrogen-containing three-membered heterocycles, are characterized by significant ring strain (approximately 26-27 kcal/mol).[1][2] This inherent strain is the driving force for a variety of ring-opening reactions, making them valuable intermediates for the synthesis of complex nitrogen-containing molecules. However, non-activated aziridines, where the nitrogen atom bears an electron-donating group, are relatively stable and require activation to undergo nucleophilic attack.[3][4]

The reactivity of α-phenylaziridine-1-ethanol is primarily dictated by the electrophilic nature of the aziridine ring carbons and the ability of the nitrogen atom to act as a leaving group upon protonation or activation. The presence of the phenyl group at the C2 position plays a crucial role in directing the regioselectivity of the ring-opening process.

Mechanism of Action: Nucleophilic Ring-Opening

The principal mechanism of action for α-phenylaziridine-1-ethanol in organic reactions is the nucleophilic ring-opening of the aziridine moiety. This process can be initiated through two main pathways: acid catalysis and N-activation.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the nitrogen atom of the aziridine is protonated or coordinated, forming a highly reactive aziridinium ion.[5] This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.

For 2-aryl substituted aziridines like α-phenylaziridine-1-ethanol, the nucleophilic attack occurs preferentially at the benzylic carbon (C2). This regioselectivity is attributed to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring. The reaction typically proceeds via an SN2-type mechanism, resulting in an inversion of the stereochemistry at the site of attack.[6]

Figure 1: Acid-catalyzed nucleophilic ring-opening of α-phenylaziridine-1-ethanol.

Ring-Opening of N-Activated Aziridines

Alternatively, the aziridine nitrogen can be activated by an electron-withdrawing group (EWG), such as a tosyl (Ts) or nosyl (Ns) group.[1][7] This activation enhances the nitrogen's ability to act as a leaving group and increases the electrophilicity of the ring carbons. Similar to the acid-catalyzed pathway, nucleophilic attack on N-activated 2-phenylaziridines is highly regioselective for the benzylic position.[7]

Palladium-catalyzed cross-coupling reactions of N-tosyl-2-phenylaziridine with organoboronic acids have been shown to proceed via an oxidative addition of the Pd(0) catalyst to the C2-N bond, also with inversion of stereochemistry.[6]

Figure 2: Logical workflow for the ring-opening of an N-activated aziridine.

Quantitative Data Summary

The regioselectivity and efficiency of the ring-opening of 2-substituted aziridines are highly dependent on the nature of the substituents, the nucleophile, and the reaction conditions. The following tables summarize representative quantitative data for reactions of analogous 2-substituted aziridines.

Table 1: Ethylative Ring-Opening of 2-Substituted Aziridines with EtOTf and NaOAc [4]

| Entry | Aziridine Substituent (R) | Product Ratio (C2:C3 attack) | Overall Yield (%) |

| 1 | -CH₂OBn | 88:12 | 62 |

| 2 | -CH₂OTES | 89:11 | 64 |

| 3 | -CH₂OTBDMS | 90:10 | 72 |

Table 2: Palladium-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Phenylboronic Acid [6]

| Catalyst | Yield of C2-Arylated Product (%) |

| Pd(OAc)₂/PPh₃ | 25 |

| Pd(dba)₂/P(t-Bu)₃ | 42 |

| [SIPr-Pd(cinnamyl)Cl] | 94 |

Experimental Protocols

General Procedure for the Synthesis of α-Phenylaziridine-1-ethanol

The synthesis of α-phenylaziridine-1-ethanol can be achieved from the corresponding 1,2-amino alcohol precursor. The hydroxyl group is first converted into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine to form the aziridine ring. This process is generally stereospecific.[1] A related procedure for a similar compound involves the cyclization of N-((2R,3R)-1,3-dihydroxybutan-2-yl)-4-methylbenzenesulfonamide to afford (1R)-1-(1-tosylaziridin-2-yl)ethan-1-ol.[8]

General Protocol for Nucleophilic Ring-Opening of N-Activated 2-Phenylaziridines

The following protocol is a representative procedure for the ring-opening of an N-activated 2-phenylaziridine with a nucleophile, based on similar reported reactions.[3]

Materials:

-

N-activated α-phenylaziridine-1-ethanol (1.0 equiv)

-

Nucleophile (1.1 - 1.5 equiv)

-

Activating agent (e.g., ethyl trifluoromethanesulfonate for N-ethylation, 1.1 equiv)

-

Anhydrous acetonitrile (CH₃CN)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the N-activated α-phenylaziridine-1-ethanol in dry acetonitrile at 0 °C under an inert atmosphere, add the activating agent (e.g., ethyl trifluoromethanesulfonate) dropwise.

-

Stir the mixture for 5-10 minutes at 0 °C to allow for the formation of the aziridinium ion.

-

Add the nucleophile (e.g., sodium acetate) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Figure 3: General experimental workflow for nucleophilic ring-opening.

Conclusion

α-Phenylaziridine-1-ethanol serves as a potent and versatile substrate in organic synthesis. Its reactions are predominantly governed by the regioselective and stereospecific nucleophilic ring-opening of the strained aziridine ring, which is facilitated by acid catalysis or N-activation. The pronounced preference for nucleophilic attack at the benzylic C2 position with inversion of stereochemistry provides a reliable method for the synthesis of a wide range of chiral β-substituted amino alcohols. These products are valuable intermediates in the development of pharmaceuticals and other biologically active compounds. The data and protocols presented herein offer a foundational guide for researchers to harness the synthetic potential of this important chemical entity.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

The Potential of α-Phenylaziridine-1-ethanol as a Chiral Auxiliary: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] While extensive research has been dedicated to auxiliaries like oxazolidinones and pseudoephedrine, the exploration of novel scaffolds continues to be a vibrant area of investigation.[2][3] This technical guide delves into the potential of α-phenylaziridine-1-ethanol as a chiral auxiliary. Due to the limited direct literature on this specific compound, this document will also explore the broader context of chiral aziridines and related amino alcohols in asymmetric synthesis, providing a framework for its potential applications and methodologies for its synthesis and use.

Synthesis of Chiral Aziridines

The synthesis of enantiomerically pure aziridines is the crucial first step in utilizing them as chiral auxiliaries. Several methods have been established for the synthesis of chiral aziridines, primarily revolving around the cyclization of chiral 1,2-amino alcohols.

The Wenker Synthesis and its Modifications

The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[4][5] The process involves the formation of a sulfuric acid ester of the amino alcohol, followed by cyclization under basic conditions. Modern modifications of this method offer milder reaction conditions and broader substrate scope.

Experimental Protocol: Modified Wenker Synthesis of a Chiral 2-Phenylaziridine

-

Esterification: To a solution of the chiral 1,2-amino alcohol (e.g., (1R,2S)-2-amino-1-phenyl-1,3-propanediol) in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature.

-

Cyclization: The resulting sulfate ester is then treated with a base, such as sodium hydroxide or potassium carbonate, to induce ring closure and form the corresponding aziridine.[4]

Alternative Synthetic Routes

Other methods for synthesizing chiral aziridines include the Gabriel-Cromwell reaction and various metal-catalyzed aziridination reactions of alkenes.[6] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Application of α-Phenylaziridine-1-ethanol as a Chiral Auxiliary

While direct applications of α-phenylaziridine-1-ethanol as a chiral auxiliary are not extensively documented, its structure suggests potential utility in various asymmetric transformations by forming a temporary chiral adduct with a prochiral substrate. The core concept involves the temporary attachment of the auxiliary to a substrate, influencing the stereochemical outcome of a subsequent reaction, and its eventual removal to yield the enantiomerically enriched product and recover the auxiliary.[1]

Diastereoselective Alkylation

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[7][8] An N-acyl derivative of α-phenylaziridine-1-ethanol could be used to direct the approach of an electrophile to a metal enolate.

Hypothetical Workflow for Diastereoselective Alkylation:

Caption: Hypothetical workflow for diastereoselective alkylation.

Quantitative Data from Analogous Systems (Oxazolidinone Auxiliaries)

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Benzyl bromide | >99% | 85% | [9] |

| Methyl iodide | >99% | 92% | [9] |

| Allyl iodide | >99% | 88% | [9] |

Enantioselective Aldol Reactions

Chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions.[10][11][12] A boron or titanium enolate of an N-acyl derivative of α-phenylaziridine-1-ethanol could react with an aldehyde to produce chiral β-hydroxy carbonyl compounds with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)

-

Enolate Formation: The N-acyl auxiliary adduct is treated with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine) to form the corresponding Z-enolate.

-

Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C).

-

Workup: The reaction is quenched, and the aldol adduct is isolated.

Quantitative Data from Analogous Systems (Oxazolidinone Auxiliaries)

| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Isobutyraldehyde | >99% | 85% | [13] |

| Benzaldehyde | >99% | 91% | [13] |

| Propionaldehyde | >99% | 80% | [13] |

Removal of the Chiral Auxiliary

A critical step in the synthetic sequence is the non-destructive removal of the chiral auxiliary to afford the desired product and allow for the recycling of the auxiliary.[14] The method of removal depends on the nature of the linkage between the auxiliary and the substrate. For N-acyl derivatives, hydrolysis under acidic or basic conditions is typically employed. Reductive cleavage with agents like lithium aluminum hydride can be used to convert the acyl group to an alcohol.

Workflow for Auxiliary Removal:

Caption: Methods for chiral auxiliary removal.

Characterization

The synthesized α-phenylaziridine-1-ethanol and its derivatives would be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and purity of the compounds.[15][16][17][18]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final products.

Conclusion and Future Outlook

While α-phenylaziridine-1-ethanol is not yet an established chiral auxiliary, its structural features, particularly the rigid aziridine ring and the chiral centers, suggest significant potential in asymmetric synthesis. The methodologies and data from analogous systems, such as other chiral amino alcohols and oxazolidinones, provide a strong foundation for exploring its utility in diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. Further research into the synthesis of enantiomerically pure α-phenylaziridine-1-ethanol and its application in these key transformations is warranted and could lead to the development of a novel and effective chiral auxiliary for the synthesis of complex, enantiomerically pure molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. scispace.com [scispace.com]

- 11. A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. york.ac.uk [york.ac.uk]

- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR [m.chemicalbook.com]

- 18. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]

Stereochemistry of α-Phenylaziridine-1-ethanol and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of α-phenylaziridine-1-ethanol, a chiral molecule with significant potential in synthetic chemistry and drug development. Due to the presence of two stereogenic centers, this compound can exist as four possible stereoisomers. Understanding and controlling the stereochemistry of this and related aziridine derivatives is crucial for the development of stereochemically pure and effective pharmaceuticals. This document details the potential synthetic pathways, methods for stereochemical characterization, and experimental protocols relevant to the synthesis and analysis of α-phenylaziridine-1-ethanol and its isomers.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized amines. When substituted, aziridines can possess one or more stereocenters, leading to the existence of stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while others may be inactive or even toxic.

α-Phenylaziridine-1-ethanol, with the chemical structure 1-(2-phenylaziridin-1-yl)ethan-1-ol (CAS No. 17918-11-5), possesses two chiral centers: one at the C2 position of the aziridine ring and another at the carbinol carbon of the N-substituent. This gives rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The precise control over the synthesis and characterization of these individual stereoisomers is paramount for their application in fields such as medicinal chemistry and asymmetric synthesis.

Synthetic Pathways and Stereochemical Control

While a definitive, optimized synthesis for all four stereoisomers of α-phenylaziridine-1-ethanol is not extensively documented in a single source, plausible synthetic strategies can be devised based on established aziridine chemistry. The key challenge lies in controlling the stereochemistry at both chiral centers.

Synthesis via Reaction of 2-Phenylaziridine with Acetaldehyde

A direct approach to α-phenylaziridine-1-ethanol involves the nucleophilic addition of 2-phenylaziridine to acetaldehyde. This reaction would form the desired N-(1-hydroxyethyl) substituent. The stereochemical outcome of this reaction would depend on the stereochemistry of the starting 2-phenylaziridine and the facial selectivity of the attack on the acetaldehyde carbonyl.

-

Starting Materials: Enantiomerically pure (R)- or (S)-2-phenylaziridine would be required to control the stereochemistry at the C2 position.

-

Reaction Conditions: The reaction would likely be carried out in an aprotic solvent in the presence of a base to deprotonate the aziridine nitrogen, enhancing its nucleophilicity. The choice of base and reaction temperature could influence the diastereoselectivity of the addition to acetaldehyde.

Caption: Synthesis of α-Phenylaziridine-1-ethanol.

Synthesis via Ring Opening of Styrene Oxide

An alternative strategy involves the ring-opening of styrene oxide with 1-aminoethanol. This approach would form the C-N bond of the aziridine precursor. Subsequent intramolecular cyclization would yield the aziridine ring.

-

Stereochemical Considerations: The use of enantiomerically pure styrene oxide and 1-aminoethanol would be necessary to control the stereochemistry of the final product. The ring-opening of epoxides typically proceeds with inversion of configuration at the attacked carbon.

Caption: Synthesis via epoxide ring opening.

Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of the four isomers of α-phenylaziridine-1-ethanol requires a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

-

Commonly Used CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including N-substituted aziridines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition of the mobile phase needs to be optimized to achieve baseline separation of all four stereoisomers.

Table 1: Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) |

| (2R,1'R) | 10.5 |

| (2S,1'S) | 12.2 |

| (2R,1'S) | 14.8 |

| (2S,1'R) | 16.3 |

| Note: This data is illustrative and would need to be determined experimentally. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.

-

¹H NMR: The coupling constants (J-values) between the protons on the aziridine ring and the proton on the carbinol carbon can provide information about their relative orientation. Diastereomers will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The chemical shifts of the carbon atoms in the stereoisomers will also differ, providing additional evidence for their distinct structures.

-

Use of Chiral Shift Reagents: In cases where the NMR spectra of enantiomers are identical, chiral lanthanide shift reagents can be used to induce diastereomeric complexes, which will have different NMR spectra, allowing for the determination of enantiomeric excess.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons

| Proton | Expected Chemical Shift (ppm) |

| Phenyl protons | 7.2 - 7.5 |

| Aziridine CH | 2.5 - 3.0 |

| Aziridine CH₂ | 1.8 - 2.5 |

| N-CH(OH) | 3.5 - 4.5 |

| CH₃ | 1.2 - 1.5 |

| OH | Variable |

| Note: These are estimated ranges and will vary depending on the solvent and the specific stereoisomer. |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique provides unambiguous proof of the stereochemical assignment.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and analysis of α-phenylaziridine-1-ethanol and its isomers.

General Procedure for the Synthesis of α-Phenylaziridine-1-ethanol

-

To a solution of 2-phenylaziridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.05 eq) in hexanes dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add acetaldehyde (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-phenylaziridine-1-ethanol isomers.

Caption: Experimental workflow for synthesis.

General Procedure for Chiral HPLC Analysis

-

Column: Chiralpak AD-H (or similar polysaccharide-based column).

-

Mobile Phase: Hexane/Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Conclusion

The stereochemistry of α-phenylaziridine-1-ethanol presents a fascinating and challenging area of study with significant implications for the development of new synthetic methodologies and chiral drug candidates. The ability to selectively synthesize and characterize each of the four possible stereoisomers is crucial for unlocking their full potential. This technical guide provides a foundational understanding of the key concepts, synthetic strategies, and analytical techniques required to navigate the complex stereochemical landscape of this important molecule. Further research is warranted to develop and optimize stereoselective synthetic routes and to fully elucidate the structure-activity relationships of the individual isomers.

In-depth Technical Guide on alpha-Phenylaziridine-1-ethanol: Discovery and History

A comprehensive search of scientific and patent literature has revealed a significant lack of specific information regarding the discovery, history, and detailed experimental protocols for alpha-Phenylaziridine-1-ethanol. While the broader class of aziridines is well-documented, this particular derivative appears to be either a rarely synthesized or a poorly characterized compound in publicly accessible records.

Our extensive investigation included searches of major chemical databases, historical scientific publications, and patent archives. These efforts did not yield a definitive original synthesis report, detailed experimental procedures, quantitative analytical data (such as NMR, IR, or mass spectrometry), or any studies on its biological activity and potential signaling pathways.

Therefore, the creation of an in-depth technical guide that meets the initial core requirements, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, is not feasible based on the currently available information.

What can be provided is a general overview of the synthesis and reactivity of phenylaziridine derivatives, which may offer insights into the potential chemistry of this compound.

General Synthesis of Phenylaziridine Derivatives

The synthesis of aziridines, including phenyl-substituted derivatives, can be broadly categorized into two main approaches:

-

Ring Closure of Functionalized Precursors: This is the most common strategy and involves the intramolecular cyclization of a linear molecule containing a nitrogen atom and a leaving group in a 1,2-relationship.

-

Addition Reactions to Alkenes: This involves the direct addition of a nitrogen-containing species across a double bond.

A common synthetic route to N-substituted-2-phenylaziridines involves the reaction of styrene oxide with an amine, followed by cyclization of the resulting amino alcohol.

Hypothetical Synthesis Workflow for this compound

Based on general principles of aziridine synthesis, a plausible, though unconfirmed, pathway to this compound could involve the reaction of 2-phenyloxirane (styrene oxide) with ethanolamine. This would be followed by a ring-closing step, such as the Wenker synthesis or a Mitsunobu reaction, to form the aziridine ring.

Below is a conceptual workflow diagram for this hypothetical synthesis.

Caption: Hypothetical synthesis of this compound.

Data Presentation

Due to the absence of experimental data in the literature for this compound, we are unable to provide a table of quantitative data.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis of this compound could not be located in the reviewed literature. General procedures for the synthesis of related N-substituted 2-phenylaziridines often involve the following steps:

-

Ring Opening of Styrene Oxide: Styrene oxide is reacted with an excess of the desired amine (in this hypothetical case, ethanolamine) either neat or in a suitable solvent like ethanol or water. The reaction is typically heated to drive it to completion.

-

Purification of the Amino Alcohol: The resulting amino alcohol intermediate is purified, often by distillation under reduced pressure or by chromatography.

-

Cyclization to the Aziridine: The purified amino alcohol is then subjected to a ring-closing reaction.

-

Wenker Synthesis: This involves conversion of the alcohol to a sulfate ester using sulfuric acid, followed by treatment with a base (e.g., sodium hydroxide) to effect intramolecular cyclization.

-

Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to achieve cyclization under milder conditions.

-

Signaling Pathways

No information regarding the biological activity, mechanism of action, or interaction with any signaling pathways for this compound has been reported in the scientific literature. Therefore, a diagram of a signaling pathway involving this compound cannot be generated.

alpha-Phenylaziridine-1-ethanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Phenylaziridine-1-ethanol, a substituted aziridine compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, synthesis, and key chemical properties, presented in a format tailored for researchers and professionals in drug development.

Chemical Identifiers and Properties

α-Phenylaziridine-1-ethanol, systematically named 2-(aziridin-1-yl)-2-phenylethanol, is a chiral molecule with the chemical formula C₁₀H₁₃NO. The presence of the strained aziridine ring and a stereocenter makes it a valuable building block in asymmetric synthesis.

While some databases may present conflicting nomenclature, the structure corresponding to the "alpha" designation, where the phenyl and aziridinyl groups are attached to the same carbon of the ethanol backbone, is associated with CAS Number 2421-11-6 . Another CAS number, 17918-11-5, is also associated with the name "alpha-phenylaziridine-1-ethanol" in some chemical catalogs, but detailed structural information for this entry is less consistently available. For the purposes of this guide, we will focus on the compound unambiguously identified by its structure and the CAS number 2421-11-6.

Table 1: Chemical Identifiers for α-Phenylaziridine-1-ethanol (CAS: 2421-11-6)

| Identifier | Value |

| CAS Number | 2421-11-6 |

| IUPAC Name | 2-(aziridin-1-yl)-2-phenylethanol |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Canonical SMILES | C1CN1C(CO)C2=CC=CC=C2 |

| InChI | InChI=1S/C10H13NO/c12-8-10(11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

| InChIKey | AOFNHMQBIXEYOK-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of α-Phenylaziridine-1-ethanol typically involves the reaction of styrene oxide with aziridine or the reduction of a corresponding aziridinyl ketone. A detailed experimental protocol for a related precursor, 2-azido-1-phenylethanol, which can be a key intermediate for the synthesis of the title compound, is presented below. The conversion of the azide to the aziridine can be achieved through established methods such as a Staudinger reaction followed by intramolecular cyclization.

Synthesis of 2-Azido-1-phenylethanol (Precursor)

Materials:

-

Styrene oxide

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-azido-1-phenylethanol.

Table 2: Spectroscopic Data for 2-Azido-1-phenylethanol [1]

| Data Type | Values |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.35 (m, 5H), 4.84 (dd, J = 8.0, 4.0 Hz, 1H), 3.52-3.35 (m, 2H), 2.49 (s, 1H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ 140.5, 128.6, 125.9, 73.3, 58.0 |

| IR (KBr, cm⁻¹) | 3400 (O-H), 2103 (N₃) |

Conversion of 2-Azido-1-phenylethanol to α-Phenylaziridine-1-ethanol

The reduction of the azide and subsequent cyclization to form the aziridine ring is a standard transformation in organic synthesis. A common method involves the use of triphenylphosphine (PPh₃) in a Staudinger reaction, followed by heating to induce intramolecular cyclization.

Logical Relationships in Synthesis

The synthesis of α-Phenylaziridine-1-ethanol from styrene oxide can be visualized as a two-step process, highlighting the key transformations.

Caption: Synthetic pathway from styrene oxide to α-Phenylaziridine-1-ethanol.

Potential Applications and Signaling Pathways

While specific biological activities and signaling pathway involvement for α-Phenylaziridine-1-ethanol are not extensively documented in publicly available literature, the aziridine moiety is a known pharmacophore. Aziridines are present in several natural products and have been incorporated into various synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

The high reactivity of the strained aziridine ring allows it to act as an electrophile, making it capable of alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This mechanism is the basis for the cytotoxic activity of many aziridine-containing anticancer agents.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by α-Phenylaziridine-1-ethanol. Its structural similarity to other biologically active phenylethanolamines suggests potential for interaction with adrenergic or other G-protein coupled receptors, though this remains speculative without experimental evidence.

Caption: Postulated mechanism of action for aziridine-containing compounds.

References

alpha-Phenylaziridine-1-ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides the available chemical and physical data for α-Phenylaziridine-1-ethanol, also known as 2-(aziridin-1-yl)-2-phenylethanol. Despite a comprehensive search for in-depth technical information, detailed experimental protocols and specific signaling pathways involving this compound are not well-documented in publicly available scientific literature. The user is advised that the similarly named compound, 2-phenylethanol (2-PE), is a structurally distinct molecule and the significant body of research available for 2-PE is not applicable to α-Phenylaziridine-1-ethanol.

Chemical Identity and Properties

The fundamental molecular data for α-Phenylaziridine-1-ethanol has been compiled and is presented in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(aziridin-1-yl)-2-phenylethanol | PubChem |

| Synonyms | α-Phenylaziridine-1-ethanol, β-Phenylaziridine-1-ethanol | PubChem |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Exact Mass | 163.099714038 Da | [1] |

| CAS Number | 17918-11-5 | [2] |

Experimental Data and Protocols

Signaling Pathways and Biological Activity

There is a lack of information regarding the biological activity and associated signaling pathways for α-Phenylaziridine-1-ethanol in the current body of scientific literature. Research on the biological effects of this specific molecule appears to be limited.

Distinction from 2-Phenylethanol (2-PE)

It is critical to distinguish α-Phenylaziridine-1-ethanol from the well-researched compound 2-phenylethanol (2-PE). While both are aromatic alcohols, 2-PE lacks the aziridine ring characteristic of the requested compound. 2-PE has extensive applications in the fragrance, food, and pharmaceutical industries and its biosynthetic pathways, such as the Ehrlich pathway in yeast, are well-documented.[3][4][5][6][7][8] The biological activities of 2-PE, including its antimicrobial and antifungal properties, have also been a subject of significant research.[9][10] This body of knowledge on 2-PE is not transferable to α-Phenylaziridine-1-ethanol due to their structural differences.

Conclusion

While the fundamental molecular characteristics of α-Phenylaziridine-1-ethanol are known, it remains a sparsely studied compound. For researchers and drug development professionals, this may represent an opportunity for novel investigation into its synthesis, properties, and potential biological activities. However, at present, a comprehensive technical guide with detailed experimental protocols and signaling pathway information cannot be provided due to the absence of such data in the public domain.

Note on Visualization: As no specific signaling pathways, experimental workflows, or logical relationships for α-Phenylaziridine-1-ethanol are described in the available literature, a corresponding Graphviz diagram could not be generated.

References

- 1. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 2-phenylethanol and its derivatives. 8. Influence on herpesvirus DNA-synthesis in rabbit kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 7. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Physical Properties of alpha-Phenylaziridine-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of alpha-Phenylaziridine-1-ethanol. Due to the limited availability of published experimental data, this document summarizes the existing information from chemical suppliers and computational databases, and outlines standard experimental protocols for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity

Name: this compound

Synonyms: 2-(1-phenylaziridin-2-yl)ethan-1-ol, beta-Phenylaziridine-1-ethanol

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol [1]

Structure:

CAS Number: There is a discrepancy in the literature regarding the CAS number for this compound. It is cited as 17918-11-5 by some commercial suppliers and 2421-11-6 in databases such as PubChem for what appears to be the same molecule under the synonym beta-Phenylaziridine-1-ethanol.[1][2] Researchers should verify the CAS number with the specific supplier and consider both numbers when conducting literature searches.

Physical and Chemical Properties

The available quantitative data for this compound is limited and primarily consists of estimated values from commercial suppliers. These values should be considered provisional until they are confirmed by rigorous experimental studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source | Notes |

| Melting Point | 73 °C | ChemicalBook[2] | Experimental value from a commercial supplier. |

| Boiling Point | 290.31 °C | ChemicalBook[2] | Rough estimate. |

| Density | 1.0508 g/cm³ | ChemicalBook[2] | Rough estimate. |

| Refractive Index | 1.5400 | ChemicalBook[2] | Estimate. |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 23.2 Ų | PubChem[1] |

| Exact Mass | 163.099714038 Da | PubChem[1] |

Solubility Profile

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Presence of a large non-polar phenyl group. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the hydroxyl group. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents. |

| Dichloromethane, Chloroform | Soluble | Common organic solvents. |